

Application Notes and Protocols for (S)-GLPG0974 in Research

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Compound of Interest

Compound Name: (S)-GLPG0974

Cat. No.: B10861163

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Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43, with an IC₅₀ of 9 nM[1][2][3]. FFA2 is a G-protein coupled receptor activated by short-chain fatty acids (SCFAs) such as acetate and propionate, which are produced by gut microbiota[4][5]. The receptor plays a significant role in mediating inflammatory responses, particularly in the activation and migration of neutrophils[4][6]. **(S)-GLPG0974** inhibits SCFA-induced neutrophil activation and has been investigated in clinical trials for inflammatory conditions like ulcerative colitis[7][8]. While it acts as an antagonist, some studies suggest it may also function as a positive allosteric modulator under specific conditions, which can be a crucial consideration in experimental design[7].

A critical factor for researchers is the compound's species selectivity. **(S)-GLPG0974** is active against human and monkey FFA2 but not the rodent receptor, which limits its utility in conventional rodent models of inflammation[6][9].

Physicochemical and Handling Properties

The following table summarizes the key properties of **(S)-GLPG0974**.

Property	Value	Citations
IUPAC Name	4-[[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid	[7]
Molecular Formula	C ₂₅ H ₂₅ ClN ₂ O ₄ S	[1][3][7]
Molecular Weight	485.00 g/mol	[1][3][7]
CAS Number	1391076-61-1	[1][2][3]
Purity	≥98% (HPLC)	[3]
Appearance	Off-white to light yellow solid	[1]
Solubility	Soluble to 100 mM in DMSO and ethanol	[2][3]
Storage (Powder)	Store at -20°C for up to 3 years.	[1]
Storage (Solvent)	Store stock solutions at -80°C for up to 2 years.	[1]

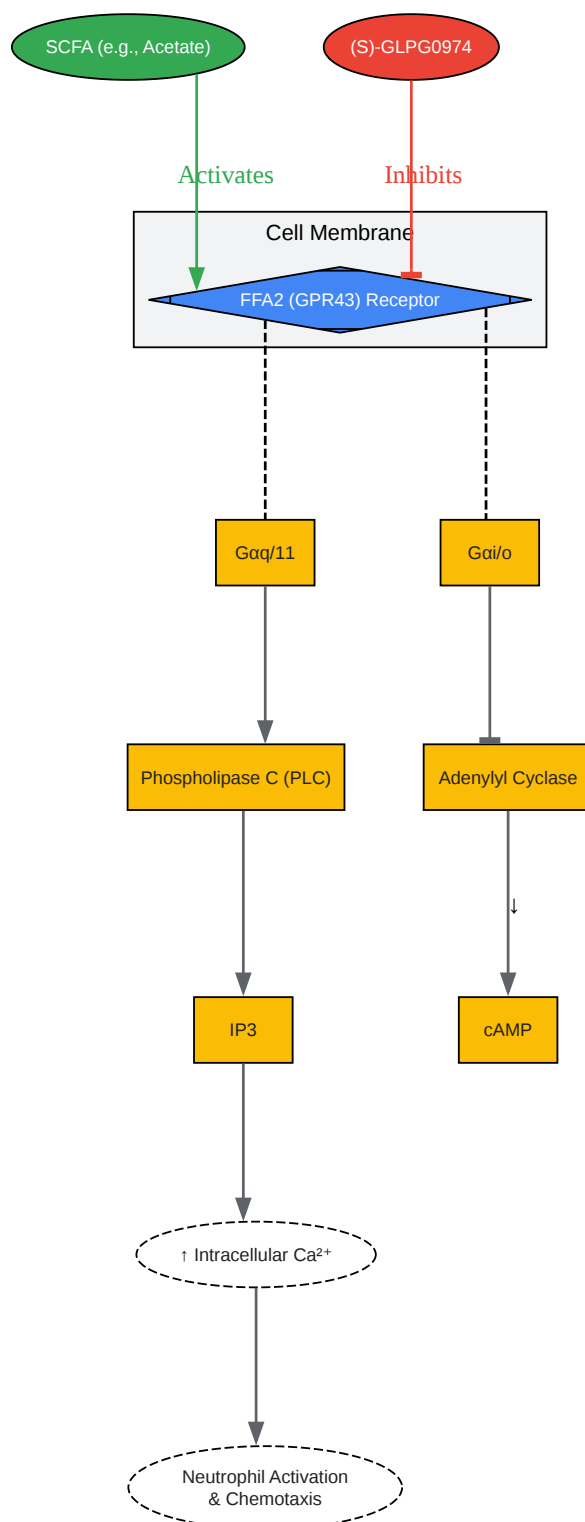
Mechanism of Action and Signaling Pathway

(S)-GLPG0974 functions by antagonizing the FFA2 receptor. Upon activation by SCFAs, FFA2 can couple to two primary G-protein pathways:

- **Gq/11 Pathway:** Leads to the activation of phospholipase C (PLC), which subsequently results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium (Ca²⁺) and activates Protein Kinase C (PKC)[10][11].
- **Gi/o Pathway:** Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels[11].

(S)-GLPG0974 binds to a novel site adjacent to the orthosteric site for short-chain fatty acids, inducing a conformational change that indirectly blocks agonist binding and subsequent

downstream signaling[5].



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Figure 1: (S)-GLPG0974 antagonism of the FFA2 signaling pathway.

Dosage and Administration

Dosage recommendations vary significantly between preclinical and clinical research settings.

Table 1: Preclinical (In Vivo) Dosage Summary

Species	Route of Administration	Dosage Range	Vehicle/Formulation	Citations
Rat (Sprague-Dawley)	Oral Gavage	5 - 30 mg/kg	Not specified in detail	[1]
Rat (Sprague-Dawley)	Intravenous (bolus)	1 mg/kg	Not specified in detail	[1]
Mouse (ICR)	Intragastric Gavage	0.1 - 1 mg/kg	0.01% DMSO in saline	[12]
Mouse	Intraperitoneal	1 mg/kg	Not specified in detail	[13]

Table 2: Clinical (Human) Dosage Summary

Study Phase	Subject Population	Dosage Regimen	Duration	Citations
Phase 1	Healthy Volunteers	Single doses up to 250 mg	1 day	[4] [6]
Phase 1	Healthy Volunteers	Multiple doses up to 400 mg daily	14 days	[4] [6]
Phase 2	Mild-to-moderate Ulcerative Colitis	200 mg twice daily (b.i.d.)	4 weeks	[8] [13]

Formulation and Solution Preparation Protocols

Proper solubilization is critical for achieving accurate and reproducible results. **(S)-GLPG0974** is poorly soluble in acidic aqueous solutions[9].

Protocol 1: High-Concentration Stock Solution

- Objective: To prepare a high-concentration stock solution for serial dilutions in subsequent assays.
- Material: **(S)-GLPG0974** powder, Dimethyl sulfoxide (DMSO).
- Procedure:
 - Weigh the required amount of **(S)-GLPG0974** powder in a sterile microcentrifuge tube.
 - Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 100 mM) [2][3].
 - Vortex thoroughly until the powder is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs[1].
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store at -80°C for long-term stability[1].

Protocol 2: In Vivo Formulation (Aqueous Suspension)

This protocol is suitable for oral gavage or intraperitoneal injection[1].

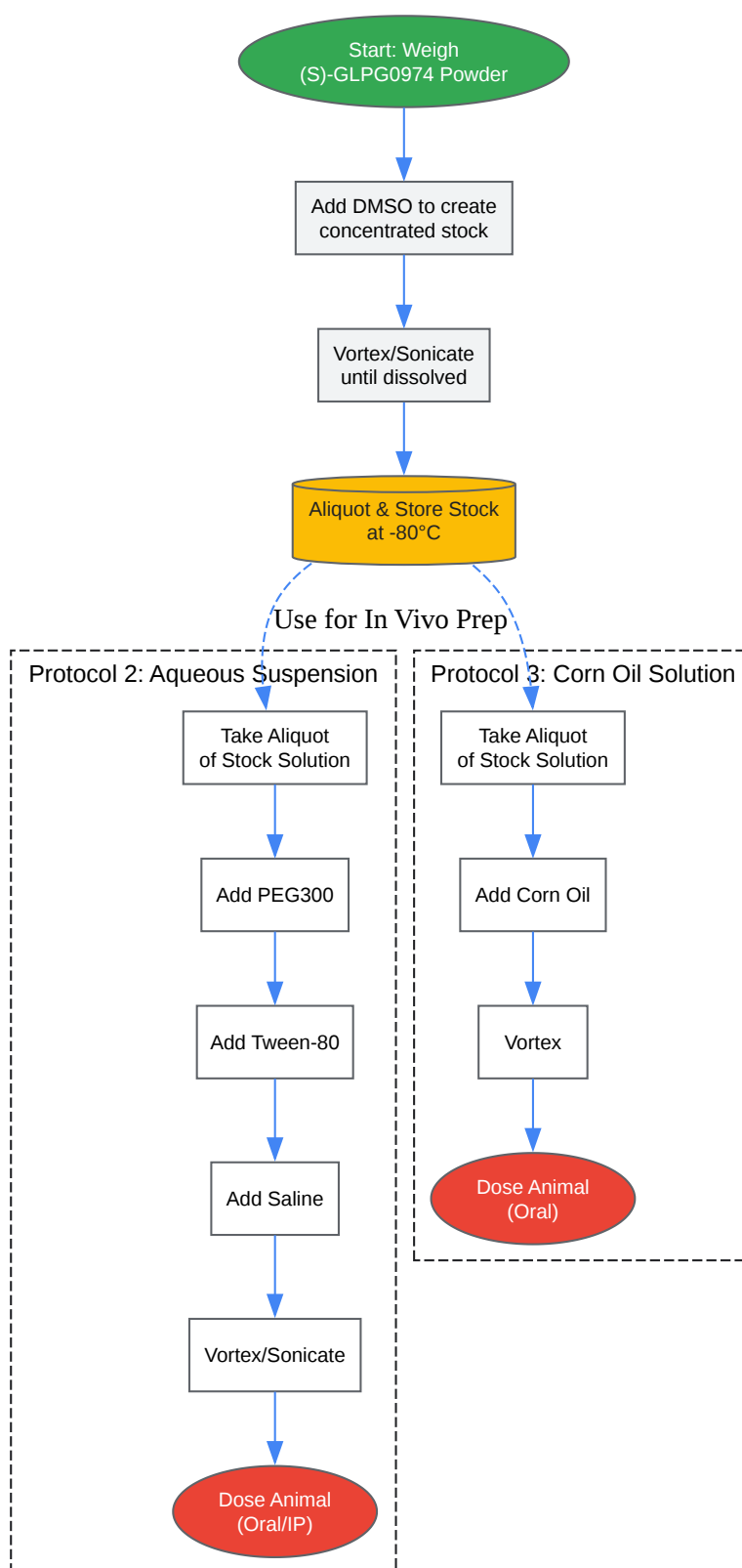
- Objective: To prepare a 5 mg/mL suspended solution for animal dosing.
- Materials: 50 mg/mL **(S)-GLPG0974** in DMSO stock, PEG300, Tween-80, Saline.
- Procedure (for 1 mL final volume):
 - Add 100 µL of 50 mg/mL **(S)-GLPG0974** stock solution to a sterile tube.
 - Add 400 µL of PEG300 and mix thoroughly.
 - Add 50 µL of Tween-80 and mix again.

- Add 450 μ L of saline to bring the final volume to 1 mL.
- Vortex or sonicate until a uniform suspension is achieved. Use immediately after preparation.

Protocol 3: In Vivo Formulation (Corn Oil Solution)

This protocol yields a clear solution suitable for oral administration^[1].

- Objective: To prepare a ≥ 5 mg/mL clear solution for animal dosing.
- Materials: 50 mg/mL **(S)-GLPG0974** in DMSO stock, Corn Oil.
- Procedure (for 1 mL final volume):
 - Add 100 μ L of 50 mg/mL **(S)-GLPG0974** stock solution to a sterile tube.
 - Add 900 μ L of corn oil.
 - Vortex thoroughly to ensure a clear, homogenous solution.
 - Note: This formulation is not recommended for dosing periods exceeding two weeks^[1].



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Figure 2: Workflow for the preparation of **(S)-GLPG0974** solutions.

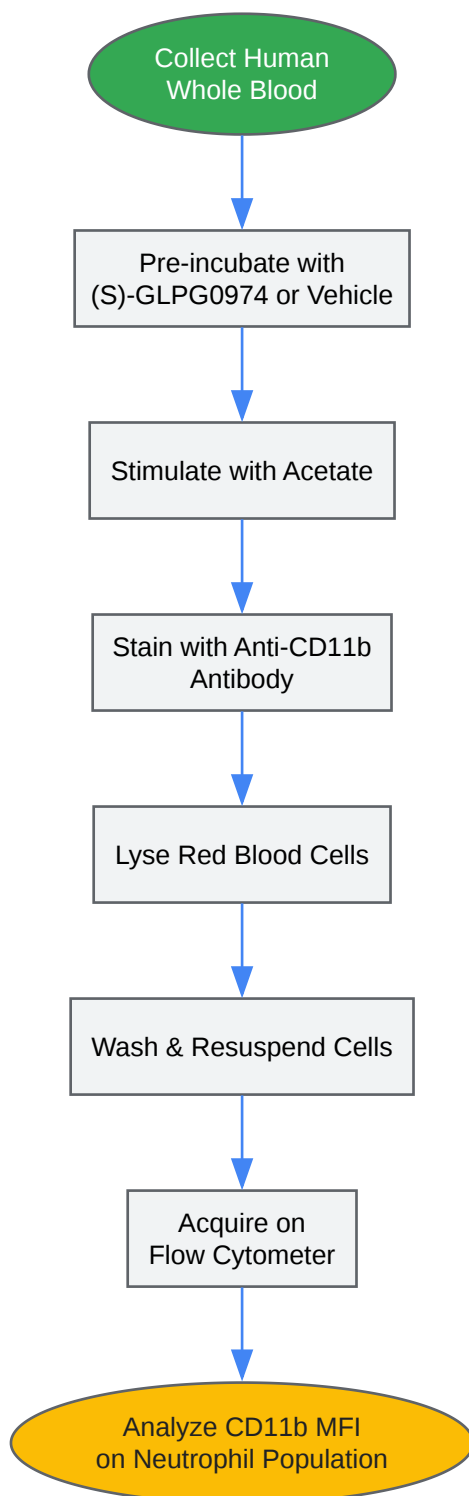
Key Experimental Protocols

Protocol 4: Human Whole Blood Neutrophil Activation Assay

This ex vivo assay measures target engagement by assessing the inhibition of acetate-induced neutrophil activation[4][6]. The CD11b activation-specific epitope is a reliable pharmacodynamic marker[1][12].

- Objective: To quantify the inhibitory effect of **(S)-GLPG0974** on neutrophil activation in human whole blood.
- Materials: Freshly drawn human whole blood (heparinized), **(S)-GLPG0974**, Acetate solution (agonist), fluorescently-conjugated anti-CD11b antibody (activation-specific epitope), RBC lysis buffer, FACS buffer, flow cytometer.
- Procedure:
 - Aliquot whole blood samples into flow cytometry tubes.
 - Add varying concentrations of **(S)-GLPG0974** (or vehicle control) to the tubes and pre-incubate.
 - Stimulate the samples with a predetermined concentration of acetate to induce neutrophil activation. Include an unstimulated control.
 - Incubate at 37°C.
 - Add the fluorescently-conjugated anti-CD11b antibody to each tube and incubate in the dark as per manufacturer's instructions.
 - Lyse red blood cells using an appropriate lysis buffer.
 - Wash the remaining cells with FACS buffer and centrifuge.
 - Resuspend the cell pellet in FACS buffer.

- Acquire data on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
- Analyze the median fluorescence intensity (MFI) of the CD11b signal to determine the level of inhibition.



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Figure 3: Experimental workflow for the neutrophil activation (CD11b) assay.

Protocol 5: In Vitro Neutrophil Chemotaxis Assay

This assay directly measures the ability of **(S)-GLPG0974** to block the migration of neutrophils toward a chemoattractant[1][2].

- Objective: To assess the inhibition of acetate-induced human neutrophil migration by **(S)-GLPG0974**.
- Materials: Isolated human neutrophils, chemotaxis chamber (e.g., Boyden or Transwell system with 3-5 μm pores), assay buffer, Acetate (chemoattractant), **(S)-GLPG0974**, cell-counting solution or plate reader for fluorescently labeled cells.
- Procedure:
 - Isolate neutrophils from fresh human blood using density gradient centrifugation.
 - Resuspend the purified neutrophils in assay buffer. Pre-incubate the cells with various concentrations of **(S)-GLPG0974** or vehicle.
 - Add the chemoattractant solution (Acetate) to the lower wells of the chemotaxis chamber.
 - Place the porous membrane over the lower wells.
 - Load the pre-incubated neutrophil suspension into the upper chamber.
 - Incubate the chamber at 37°C in a CO₂ incubator to allow for cell migration.
 - After incubation, remove the upper chamber. Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting with a hemocytometer or by using fluorescently pre-labeled cells and a plate reader.
 - Calculate the percentage inhibition of migration compared to the vehicle-treated control.

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